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Compound of Interest

Compound Name: Cilastatin (sodium)

Cat. No.: B13404390

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the pharmacodynamics of
cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor. By objectively presenting key
performance data and detailed experimental methodologies, this document aims to serve as a
valuable resource for researchers and professionals involved in drug development and
preclinical studies.

Executive Summary

Cilastatin is primarily known for its role in preventing the renal metabolism of carbapenem
antibiotics, most notably imipenem, by inhibiting the enzyme dehydropeptidase-1 (DHP-I)
located in the brush border of the proximal renal tubules. This inhibition increases the urinary
concentration and systemic efficacy of co-administered carbapenems. However, the
pharmacodynamic effects of cilastatin, particularly its DHP-I inhibitory activity and its impact on
drug pharmacokinetics, exhibit significant variation across different species. This guide
synthesizes available data from studies in humans, monkeys, dogs, rabbits, and rats to
highlight these species-specific differences.

Data Presentation
Dehydropeptidase-I (DHP-I) Inhibition

The primary pharmacodynamic effect of cilastatin is the competitive and reversible inhibition of
DHP-1.[1] While comprehensive comparative studies on the inhibitory constants (Ki or IC50) of
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cilastatin against DHP-I from various species are limited in publicly available literature, the
existing data indicates a potent inhibitory effect.

Table 1: Cilastatin Inhibition of Dehydropeptidase-I (DHP-I)

Species Parameter Value Reference
o Competitive,
Human Inhibition Type ] [1]
Reversible
Human IC50 0.1 uM [2]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of an inhibitor. A
lower IC50 value indicates a more potent inhibitor.

Effects on Co-administered Drug Pharmacokinetics

The inhibition of DHP-I by cilastatin leads to significant alterations in the pharmacokinetics of
susceptible co-administered drugs, such as imipenem and other carbapenems. These effects,
however, are not uniform across species.

Table 2: Effect of Cilastatin on the Nonrenal Clearance (CLnr) of a Carbapenem Antibiotic (DA-
1131)
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Nonrenal )
% Decrease in
] Clearance ]
Species Treatment CLnr with Reference
(CLnr) . .
. Cilastatin
(mL/min/kg)
Rat DA-1131 alone 8.01 £1.53 62.5% [3]
DA-1131 +
_ _ 3.00 £ 0.58 [3]
Cilastatin
Rabbit DA-1131 alone 6.77 £1.23 64.4% [3]
DA-1131 +
_ _ 2.41 +0.49 [3]
Cilastatin
No significant
Dog DA-1131 alone 5.23+£1.03 [3]
effect
DA-1131 +
_ . 517 +1.28 [3]
Cilastatin

In humans, co-administration of cilastatin with imipenem increases the urinary excretion of

active imipenem to approximately 70% of the administered dose, compared to low and variable

levels (6-38%) when imipenem is given alone.[4] The plasma half-life of imipenem in humans

remains approximately 1 hour with or without cilastatin.[4] In rhesus monkeys, the combination

of imipeneme-cilastatin resulted in a half-life of 0.6 + 0.1 hours for imipenem.[5]

Cilastatin also interacts with other renal transporters, such as organic anion transporters

(OATs), which can contribute to its nephroprotective effects by reducing the intracellular

accumulation of certain drugs.[6] In rabbits, cilastatin has been shown to inhibit the transport of

imipenem mediated by human organic anion transporters 1 and 3 (hOAT1/3).[7]

Table 3: Cilastatin Inhibition of Human Organic Anion Transporters (OATS)
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Species
Transporter Parameter Value Reference
Context

Comparable to ) )
o In vitro (rabbit
hOAT1 IC50 clinical [7]
] model)
concentrations

Comparable to ] )
o In vitro (rabbit
hOAT3 IC50 clinical [7]
) model)
concentrations

Safety and Toxicity

Preclinical safety studies have been conducted in various species to assess the toxicological
profile of cilastatin. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at
which no adverse effects are observed.

Table 4: Summary of No-Observed-Adverse-Effect Levels (NOAEL) for Cilastatin

Species Study Type NOAEL Reference

Developmental )
Rat o 60 mg/kg body weight  [8]
Toxicity (Intravenous)

3-Month General 2.7-fold clinical
Monkey o [4]
Toxicity exposure

In general, cilastatin is considered to have a good safety profile.[8][9] In humans, adverse
effects associated with the imipenem/cilastatin combination are similar to other beta-lactam
antibiotics and include gastrointestinal disturbances, allergic reactions, and transient elevations
in liver enzymes.[1][10]

Experimental Protocols
In Vivo Assessment of DHP-I Inhibition

A common method to assess the in vivo inhibition of DHP-I by cilastatin involves
pharmacokinetic studies of a DHP-I substrate (e.g., a carbapenem antibiotic) with and without
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co-administration of cilastatin.

Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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